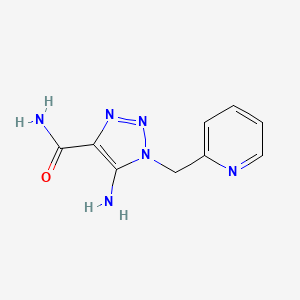

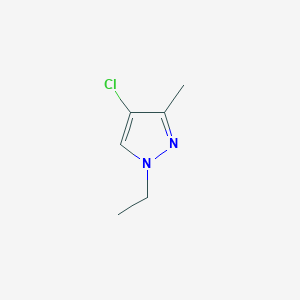

![molecular formula C12H18N2O3 B1328189 5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119451-01-2](/img/structure/B1328189.png)

5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole derivatives are a class of compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound "5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid" is one such derivative that is not directly mentioned in the provided papers, but the papers do discuss various isoxazole derivatives and their synthesis, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a novel route to synthesize 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This method avoids the formation of byproducts and offers a versatile three-step procedure . Another approach involves a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles using a relay catalytic cascade reaction, which can introduce substituents at the pyrrole nitrogen . Additionally, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives can be achieved using a convenient scaffold obtained by domino 1,3-dipolar cycloaddition and elimination .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various analytical techniques. For example, the structure of 5-arylisoxazole-3-hydroxamic acids and their rearrangement products, 1,2,5-oxadiazoles, has been confirmed by single crystal X-ray analysis . Similarly, X-ray crystallography has been used to study the structure of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogues .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. Bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor to other isoxazole-fused heterocycles . Mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be studied using computational methods such as density functional theory (DFT). An experimental and theoretical DFT study on the electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid provides insights into the stability, molecular properties, and intermolecular interactions of such compounds . Quantum-chemical DFT calculations have also been carried out for isoxazole derivatives to determine their electronic properties and the effects of the solvent environment .

Applications De Recherche Scientifique

Scaffold for Synthesis of Other Compounds

5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid serves as a convenient scaffold for the synthesis of other new highly functionalized isoxazole derivatives. It facilitates the creation of various isoxazole-annulated heterocycles, expanding the possibilities in heterocyclic chemistry (Ruano, Fajardo, & Martín, 2005).

Basis for Isoxazole-Oxazole Conversion

This compound plays a role in isoxazole-oxazole conversions, contributing to novel transformations in organic synthesis. This includes being part of processes like the Beckmann rearrangement, which is significant for developing new synthetic pathways and creating diverse molecular structures (Doleschall & Seres, 1988).

Synthesis of 3-Methylisoxazole Derivatives

It is used in the one-pot synthesis of various 3-methylisoxazole derivatives. These derivatives are crucial in creating a range of compounds with potential biological and pharmacological activities (Martins et al., 2002).

Creation of Drug-Like Isoxazoles

The compound contributes to the generation of a library of drug-like isoxazoles. This is crucial for drug discovery and development, as it allows the exploration of new therapeutic agents with varied biological activities (Robins, Fettinger, Tinti, & Kurth, 2007).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

As a piperidine derivative, it may interact with its targets through various mechanisms, which can lead to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

5-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-4-3-5-14(6-8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKQYLXOUWEPMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(ON=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

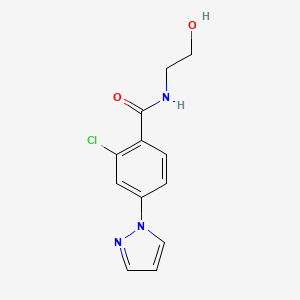

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

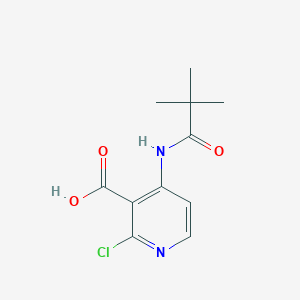

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

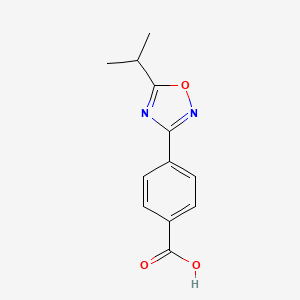

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)